REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])=[O:3].[CH2:9]([CH2:11][NH2:12])[OH:10].[CH2:13](N(CC)CC)C.[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21]>C(Cl)Cl>[OH:10][CH2:9][CH2:11][NH:12][C:2](=[O:3])[O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:24]([O:23][C:20](=[O:22])[CH3:21])=[CH:25][CH:13]=1
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCC
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
540 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in the same bath, which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
WAIT
|
Details
|
was left unmaintained
|
Type
|
WASH
|
Details
|
washed with 50 mL of each of 1% HCl in 2/3 saturated brine, 2/3 saturated brine and saturated aqueous NaHCO3 (twice)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(OCC1=CC=C(C=C1)OC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mmol | |
AMOUNT: MASS | 318 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |